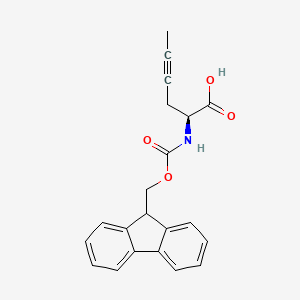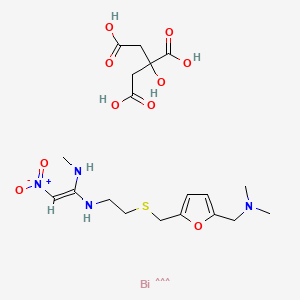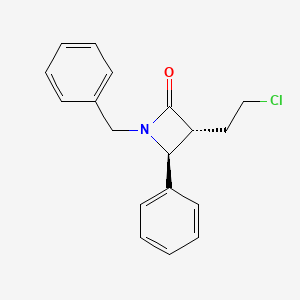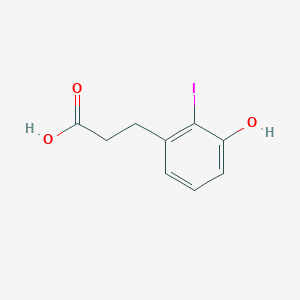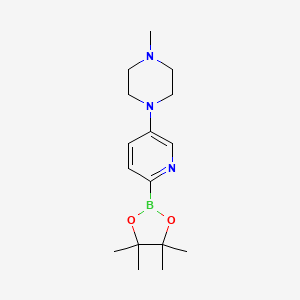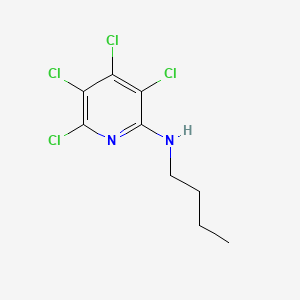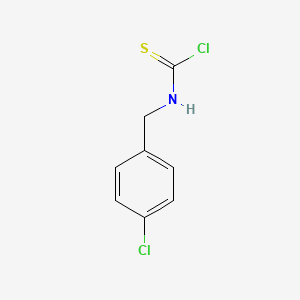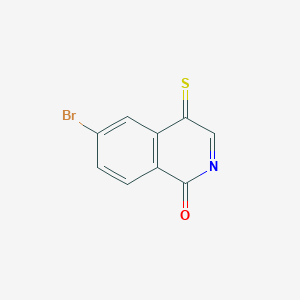
6-Bromo-4-sulfanylideneisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-sulfanylideneisoquinolin-1-one is an organic compound with the molecular formula C9H6BrNOS. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a sulfanylidene group at the 4th position of the isoquinoline ring. It is a white solid with specific properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-sulfanylideneisoquinolin-1-one typically involves the bromination of isoquinoline derivatives. One common method is the reaction of 3,4-dihydroisoquinolin-1-one with bromine in the presence of a suitable solvent such as nitrobenzene. The reaction conditions need to be carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as bromination, purification, and crystallization to obtain the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-sulfanylideneisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanylidene group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Various substituted isoquinolines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Coupling: Biaryl compounds.
Scientific Research Applications
6-Bromo-4-sulfanylideneisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-sulfanylideneisoquinolin-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydroisoquinolin-1-one
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- 6-Bromo-4,4-dimethylthiochroman
Uniqueness
6-Bromo-4-sulfanylideneisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both bromine and sulfanylidene groups. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C9H4BrNOS |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
6-bromo-4-sulfanylideneisoquinolin-1-one |
InChI |
InChI=1S/C9H4BrNOS/c10-5-1-2-6-7(3-5)8(13)4-11-9(6)12/h1-4H |
InChI Key |
YVBADCRXSUZDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=S)C=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


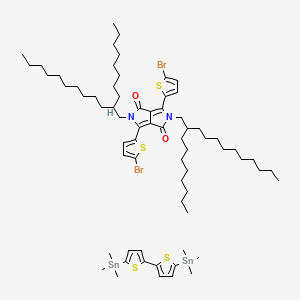
![Thiazolo[4,5-d]pyrimidin-7(6h)-one, 2,3-dihydro-5-methyl-3-phenyl-2-thioxo-](/img/structure/B12329526.png)
![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12329535.png)
